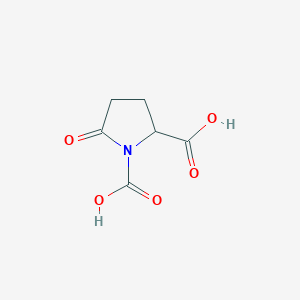
5-Oxopyrrolidine-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxopyrrolidine-1,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a five-membered lactam structure with a keto group at the 5-position and carboxylic acid groups at the 1 and 2 positions. This compound is naturally occurring and can be found in various biological systems, including plants and animals. It plays a role in the metabolism of glutamate and is involved in the gamma-glutamyl cycle.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic conditions. This reaction typically requires heating glutamic acid in the presence of a strong acid, such as hydrochloric acid, to induce the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of microorganisms that can produce this compound naturally. For example, certain strains of bacteria can be engineered to overproduce pyroglutamic acid, which can then be extracted and purified for various applications.
化学反応の分析
Types of Reactions: 5-Oxopyrrolidine-1,2-dicarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products: The major products formed from these reactions include various esters, amides, and hydroxy derivatives, which can have different biological and chemical properties.
科学的研究の応用
5-Oxopyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in the gamma-glutamyl cycle and its involvement in glutamate metabolism.
Medicine: Pyroglutamic acid derivatives are investigated for their potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of various chemicals and as a precursor in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 5-Oxopyrrolidine-1,2-dicarboxylic acid involves its role in the gamma-glutamyl cycle, where it acts as an intermediate in the synthesis and degradation of glutathione. It can also inhibit certain enzymes, such as gamma-glutamyl transpeptidase, affecting the metabolism of glutamate and other amino acids. The compound’s effects on molecular targets and pathways are still being studied, but it is known to influence various biochemical processes.
類似化合物との比較
Glutamic Acid: The parent compound from which 5-Oxopyrrolidine-1,2-dicarboxylic acid is derived.
Proline: Another amino acid with a similar pyrrolidine ring structure.
Pyrrolidone: A related compound with a similar lactam structure but lacking the carboxylic acid groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a keto group and two carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
98109-83-2 |
|---|---|
分子式 |
C6H7NO5 |
分子量 |
173.12 g/mol |
IUPAC名 |
5-oxopyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7(4)6(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
InChIキー |
BJLLOMORJCWXON-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
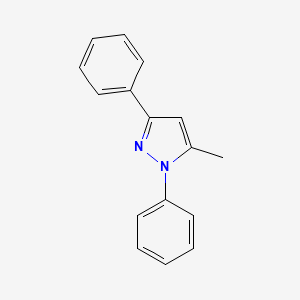


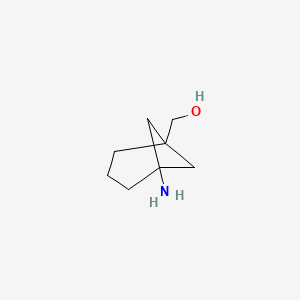
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
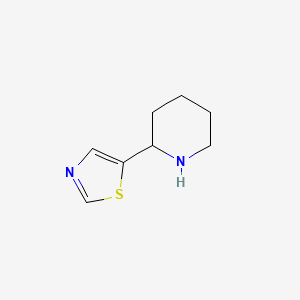
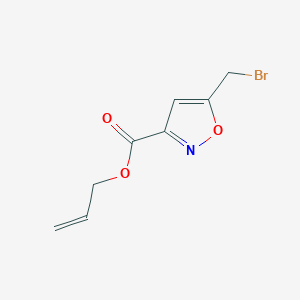
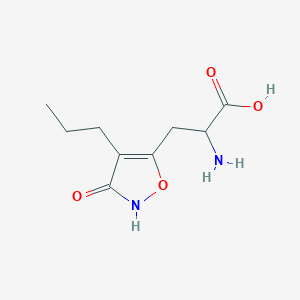
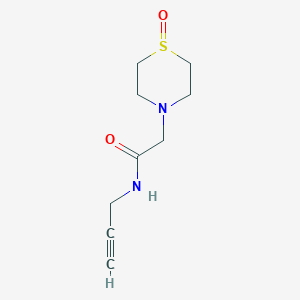
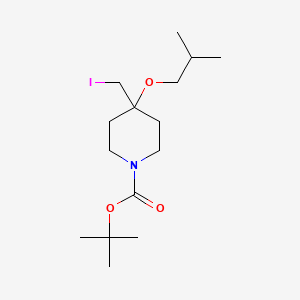
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
